![molecular formula C20H18N2O3S2 B6501523 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955747-88-3](/img/structure/B6501523.png)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Description
N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (BTHT-2-S) is a synthetic compound that has been studied for its potential applications in various scientific fields. BTHT-2-S has been found to have a wide range of biochemical and physiological effects, and has been used in various research experiments.
Scientific Research Applications
- Thiophene derivatives, including our compound of interest, have drawn attention from medicinal chemists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find use as corrosion inhibitors in industrial chemistry . Their ability to protect metals from degradation in aggressive environments is valuable for various applications.
- The tetrahydroisoquinoline scaffold has been associated with diverse biological activities against neurodegenerative disorders and infective pathogens .
- Thiophene derivatives have been used in the fabrication of OLEDs, contributing to their emissive properties and efficiency .
- Researchers can explore innovative synthetic routes to access our compound. Heterocyclization reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical methods for thiophene derivatives .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Neurodegenerative Disorders and Infective Pathogens
Material Science and Light-Emitting Diodes
Synthetic Methodology and Heterocyclization
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(16-5-2-1-3-6-16)22-11-10-15-8-9-18(13-17(15)14-22)21-27(24,25)19-7-4-12-26-19/h1-9,12-13,21H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRUGMGHXUXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide |
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